(2,4-二甲基苯基)肼

描述

2,4-Dimethylphenylhydrazine is a hydrazine derivative . It has been used in the synthesis of J147, a novel neurotrophic drug, and its precursor desmethyl-J147 .

Synthesis Analysis

The synthesis of a series of 3 hydrazones based on the condensation of 2,4-dimethylphenyl hydrazine HCl with different aromatic carbonyl compounds has been reported . The structures of the synthesized compounds were confirmed by EIMS .Molecular Structure Analysis

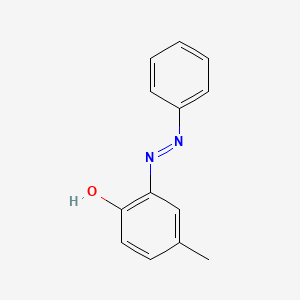

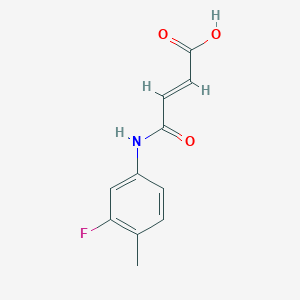

The molecular formula of 2,4-Dimethylphenylhydrazine is C8H12N2 . The InChI is InChI=1S/C8H12N2/c1-6-3-4-8(10-9)7(2)5-6/h3-5,10H,9H2,1-2H3 . The Canonical SMILES is CC1=CC(=C(C=C1)NN)C .Chemical Reactions Analysis

Hydrazines are a unique division of compounds found in various syntheses . They have an important role in synthetic chemistry due to their different biological properties . 2,4-Dimethylphenylhydrazine hydrochloride has been used for the synthesis of J147 and its precursor desmethyl-J147 .Physical and Chemical Properties Analysis

The molecular weight of 2,4-Dimethylphenylhydrazine is 136.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 38 Ų . The Heavy Atom Count is 10 .科学研究应用

化学传感器

(2,4-二甲基苯基)肼: 已被用于化学传感器的设计和合成。 这些化学传感器能够检测特定的化学物质,特别适用于在水性环境中识别危险物质,例如炸药TNT 。该化合物衍生的腙表现出一系列生物学特性,使其成为传感器化学的理想候选者。

阿尔茨海默病研究

在神经学领域,(2,4-二甲基苯基)肼盐酸盐在阿尔茨海默病研究中发挥作用。 它已被用于合成J147,这是一种具有潜在应用于使用PET扫描成像阿尔茨海默病的化合物。这突出了其在创建用于神经学研究的化合物的效用。

费歇尔吲哚合成

该化合物在费歇尔吲哚合成中起着关键作用,这是有机化学中一项重要的过程。 它与各种酮反应生成吲哚结构,这对于合成许多有机化合物至关重要.

化学反应性研究

研究集中于了解(2,4-二甲基苯基)肼盐酸盐衍生物的化学反应性。 已经探索了它与各种醛和酮的反应,这有助于更深入地了解有机化学中的化学反应和合成.

碳水化合物分析

(2,4-二甲基苯基)肼: 通过将糖苷的过碘酸氧化产物中的醛转化为它们的2,4-二硝基苯腙,有助于碳水化合物分析。 这有助于准确测定和分析碳水化合物.

电化学定量

该化合物已用于开发用于血栓素电化学定量的聚合物材料。 开发的传感器具有高度选择性和灵敏度,可用于测定真实样品中的血栓素 .

吡唑衍生物的合成

它已被用于合成吡唑衍生物,例如1-(2,4-二甲基苯基)-4-甲基-5-(4-甲氧基苯基)-1H-吡唑-3-羧酸乙酯。 这些衍生物在药物化学中有各种应用 .

抗菌特性

从(2,4-二甲基苯基)肼衍生的腙表现出抗菌特性,包括抗真菌、抗惊厥、抗菌、抗疟疾、抗炎和抗结核特性。 这使得它们在开发新药物方面具有价值 .

安全和危害

2,4-Dimethylphenylhydrazine is considered hazardous . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Relevant Papers The paper “Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors” reports the syntheses of a series of 3 hydrazones based on the condensation of 2,4-dimethylphenyl hydrazine HCl with different aromatic carbonyl compounds . These compounds can act as ideal candidates in chemosensor chemistry .

作用机制

Target of Action

(2,4-Dimethylphenyl)hydrazine primarily targets aldehydes and ketones . The compound interacts with these targets through a nucleophilic reaction .

Mode of Action

The mode of action of (2,4-Dimethylphenyl)hydrazine involves the formation of hydrazones . This occurs when (2,4-Dimethylphenyl)hydrazine reacts with aldehydes or ketones . The nitrogen in (2,4-Dimethylphenyl)hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone .

Biochemical Pathways

The biochemical pathway affected by (2,4-Dimethylphenyl)hydrazine is the conversion of aldehydes and ketones to hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The formation of hydrazones can have downstream effects on various biochemical processes, depending on the specific aldehyde or ketone involved.

Pharmacokinetics

It is known that the compound is hygroscopic , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The hygroscopic nature of (2,4-Dimethylphenyl)hydrazine could potentially enhance its solubility in water, potentially influencing its bioavailability.

Result of Action

The result of the action of (2,4-Dimethylphenyl)hydrazine is the formation of hydrazones . These compounds can have various molecular and cellular effects, depending on the specific aldehyde or ketone involved. For example, (2,4-Dimethylphenyl)hydrazine hydrochloride has been used for the synthesis of J147, a novel neurotrophic drug .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,4-Dimethylphenyl)hydrazine. For instance, the compound’s hygroscopic nature means that it can absorb moisture from the environment , which could potentially affect its stability and efficacy. Additionally, the compound is sensitive to conditions such as temperature, with decomposition occurring at approximately 188°C .

生化分析

Biochemical Properties

(2,4-Dimethylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of hydrazones and oximes. These interactions are crucial for the synthesis of compounds like J147, a novel neurotrophic drug, and its precursor desmethyl-J147 . The compound’s ability to form stable hydrazones and oximes makes it a valuable reagent in biochemical research.

Cellular Effects

(2,4-Dimethylphenyl)hydrazine has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can result in the inhibition or activation of metabolic pathways, thereby affecting cellular energy production and overall cell health .

Molecular Mechanism

The molecular mechanism of (2,4-Dimethylphenyl)hydrazine involves its ability to form covalent bonds with biomolecules, particularly through the formation of hydrazones and oximes. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit the activity of certain enzymes by forming stable hydrazone complexes, thereby preventing the enzyme from catalyzing its substrate . Additionally, (2,4-Dimethylphenyl)hydrazine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,4-Dimethylphenyl)hydrazine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially when exposed to light and air. Long-term studies have shown that (2,4-Dimethylphenyl)hydrazine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of (2,4-Dimethylphenyl)hydrazine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of (2,4-Dimethylphenyl)hydrazine can be toxic, causing adverse effects such as oxidative stress, cellular damage, and disruption of metabolic pathways . It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

(2,4-Dimethylphenyl)hydrazine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo various metabolic transformations, including oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell . Understanding these pathways is essential for predicting the compound’s biochemical effects and potential interactions with other molecules.

Transport and Distribution

Within cells and tissues, (2,4-Dimethylphenyl)hydrazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in different tissues . Researchers must consider these transport and distribution mechanisms when designing experiments involving (2,4-Dimethylphenyl)hydrazine.

Subcellular Localization

The subcellular localization of (2,4-Dimethylphenyl)hydrazine is an important factor in its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, (2,4-Dimethylphenyl)hydrazine may accumulate in the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

(2,4-dimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(10-9)7(2)5-6/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSHNNKBWNAZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351537 | |

| Record name | (2,4-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-00-9 | |

| Record name | (2,4-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

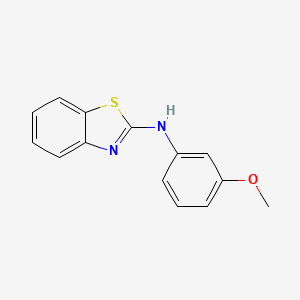

![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361347.png)